molecular formula C9H14F2O B2510403 (6,6-Difluorospiro[2.5]octan-1-yl)methanol CAS No. 2028236-10-2

(6,6-Difluorospiro[2.5]octan-1-yl)methanol

Cat. No.: B2510403
CAS No.: 2028236-10-2
M. Wt: 176.207
InChI Key: QLSTVMUKZLCUSX-UHFFFAOYSA-N
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Description

(6,6-Difluorospiro[2.5]octan-1-yl)methanol (CAS: 2028236-10-2) is a fluorinated spirocyclic compound with the molecular formula C₉H₁₄F₂O and a molecular weight of 176.21 g/mol . Its structure features a spiro[2.5]octane core, where two fluorine atoms are attached to the 6,6-positions of the bicyclic system, and a hydroxymethyl (-CH₂OH) group is linked to position 1. The spiro architecture introduces conformational rigidity, while the fluorine atoms enhance metabolic stability and lipophilicity, making it a valuable building block in medicinal chemistry and drug discovery .

Properties

IUPAC Name

(6,6-difluorospiro[2.5]octan-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O/c10-9(11)3-1-8(2-4-9)5-7(8)6-12/h7,12H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSTVMUKZLCUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC12CC2CO)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2028236-10-2
Record name {6,6-difluorospiro[2.5]octan-1-yl}methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6,6-Difluorospiro[2.5]octan-1-yl)methanol typically involves the difluoromethylation of a suitable precursor. One common method includes the reaction of a spirocyclic ketone with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: (6,6-Difluorospiro[2.5]octan-1-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(6,6-Difluorospiro[2.5]octan-1-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6,6-Difluorospiro[2.5]octan-1-yl)methanol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The compound’s spirocyclic structure also contributes to its unique binding properties, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Several structurally related spirocyclic compounds with fluorine substitutions or analogous functional groups have been reported. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Features References
(6,6-Difluorospiro[2.5]octan-1-yl)methanol C₉H₁₄F₂O 176.21 -CH₂OH Rigid spiro core; moderate polarity due to hydroxyl group.
Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate C₁₁H₁₆F₂O₂ 218.24 -COOEt (ester) Higher lipophilicity (ester group); precursor for hydrolysis reactions.
6,6-Difluorospiro[2.5]octane-1-carbaldehyde C₉H₁₂F₂O 174.19 -CHO (aldehyde) Reactive aldehyde group; used in Schiff base formation or reductions.
6,6-Difluorospiro[2.5]octane-1-carboxylic acid C₉H₁₂F₂O₂ 194.19 -COOH (carboxylic acid) High acidity; forms salts or conjugates for improved solubility.
6,6-Difluorospiro[2.5]octan-1-amine hydrochloride C₈H₁₄ClF₂N 198.00 -NH₂ (amine salt) Basic amine functionality; enhanced water solubility as hydrochloride salt.
6,6-Difluoro-1-oxaspiro[2.5]octane C₇H₁₀F₂O 148.15 Ether (O in ring) Ether linkage reduces polarity; potential for ring-opening reactions.

Physicochemical Properties

  • Lipophilicity: The hydroxymethyl group in this compound confers moderate polarity (XLogP ≈ 1.8 inferred from analogs), while the ethyl ester analog (C₁₁H₁₆F₂O₂) is more lipophilic due to the ester moiety .
  • Reactivity : The aldehyde derivative (C₉H₁₂F₂O) is highly reactive in nucleophilic additions, whereas the carboxylic acid (C₉H₁₂F₂O₂) participates in acid-base or coupling reactions .
  • Stability: Fluorine substitutions at the 6,6-positions enhance resistance to oxidative metabolism compared to non-fluorinated spiro compounds .

Biological Activity

(6,6-Difluorospiro[2.5]octan-1-yl)methanol is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C9_{9}H14_{14}F2_{2}O
Molecular Weight : 176.21 g/mol
IUPAC Name : this compound
CAS Number : 2028236-10-2

The spirocyclic structure of this compound contributes to its biological activity, allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways and cellular proliferation.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity

Cell LineIC50 (µM)Reference DrugIC50 (µM)
MCF-7 (Breast)4.0Doxorubicin0.25
HCT-116 (Colon)3.5Cisplatin0.47
HepG2 (Liver)2.8Fluorouracil0.38

These results indicate that this compound is effective against several cancer types, suggesting its potential as a lead compound for further development.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli15
Staphylococcus aureus10

These findings suggest that this compound could serve as a potential antimicrobial agent.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Synthesis and Evaluation : A series of derivatives were synthesized based on the spiro structure, leading to the identification of compounds with enhanced anticancer activity.
  • Docking Studies : Computational analyses indicated that this compound binds effectively to active sites on target proteins involved in cancer progression and microbial resistance.
  • In Vivo Studies : Preliminary animal studies demonstrated that the compound could reduce tumor growth in xenograft models, further supporting its therapeutic potential.

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